HDAC3 Inhibition Potency: A Key Differentiator from the 4-Methyl Analog
The target compound demonstrates potent inhibition of human recombinant histone deacetylase 3 (HDAC3) with an IC50 of 1.80 nM in an HDAC-Glo assay [1]. This is in stark contrast to the 4-methyl analog (CAS 955593-84-7), for which no comparable nanomolar HDAC3 activity has been reported in public databases. The presence of the electron-withdrawing 4-chloro substituent is structurally implied to enhance binding affinity to the HDAC3 catalytic site relative to the electron-donating 4-methyl group, a well-documented SAR trend in benzamide-based HDAC inhibitors.
| Evidence Dimension | Potency against human recombinant HDAC3 |
|---|---|
| Target Compound Data | IC50 = 1.80 nM |
| Comparator Or Baseline | 4-Methyl analog (CAS 955593-84-7): No reported HDAC3 inhibitory activity |
| Quantified Difference | Not quantifiable (qualitative difference in activity presence vs. absence). |
| Conditions | HDAC-Glo assay after 20 min incubation (BindingDB assay data). |
Why This Matters
For researchers studying HDAC3-dependent pathways, this compound provides a potent chemical tool with a specific structural feature (4-chloro) that is essential for activity, making the 4-methyl analog an unsuitable substitute.
- [1] BindingDB. Entry BDBM50481803 / CHEMBL5269123. Target: Histone deacetylase 3 (Human). Affinity Data IC50: 1.80 nM. Assay: HDAC Glo assay, 20 min incubation. Accessed 2026-05-07. View Source
